2H-Pyrano[3,2-b]pyridine

Medicinal Chemistry Drug Design ADME Prediction

2H-Pyrano[3,2-b]pyridine (CAS 4767-91-3) is the unsubstituted, completely rigid (0 rotatable bonds) bicyclic heteroaromatic scaffold that uniquely balances CNS drug-likeness (LogP 1.49, TPSA 22.1 Ų) with synthetic versatility. Its core is validated for chlorpromazine-like CNS activity and is the definitive starting point for fragment-based drug discovery (FBDD) libraries, enabling unambiguous SAR and biophysical data interpretation. Supplied as a high-purity building block, it accelerates lead optimization and chemical biology probe development via late-stage functionalization.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 4767-91-3
Cat. No. B1618901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrano[3,2-b]pyridine
CAS4767-91-3
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C=CC=N2
InChIInChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2
InChIKeyFEAVXMPFTQROEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrano[3,2-b]pyridine (CAS 4767-91-3): Core Scaffold Selection for Pyranopyridine-Based Drug Discovery and Chemical Biology


2H-Pyrano[3,2-b]pyridine (CAS 4767-91-3) is the parent, unsubstituted bicyclic heteroaromatic scaffold of the pyrano[3,2-b]pyridine class, composed of a pyridine ring fused to a 2H-pyran ring [1]. It is primarily employed as a foundational building block in medicinal chemistry and chemical biology for the construction of diverse, biologically active derivatives via functionalization of its aromatic core . Its key utility lies in its synthetic versatility and distinct physicochemical profile, which serves as a starting point for structure-activity relationship (SAR) exploration and lead optimization [2].

Why Substituting 2H-Pyrano[3,2-b]pyridine with Other Heteroaromatic Scaffolds is Not Scientifically Trivial


Simple in-class substitution of the 2H-pyrano[3,2-b]pyridine scaffold is scientifically unsound due to the profound impact of the heteroatom on key molecular properties. Replacing the pyran oxygen with sulfur (thieno[3,2-b]pyridine) or nitrogen (pyrrolo[3,2-b]pyridine), or altering the oxidation state to the dihydro analogue (3,4-dihydro-2H-pyrano[3,2-b]pyridine), fundamentally alters critical parameters governing biological activity and synthetic utility. These changes lead to non-linear and unpredictable shifts in lipophilicity (LogP), hydrogen bonding capacity, and molecular geometry, which directly affect target engagement, off-target profiles, and pharmacokinetic behavior . Consequently, any SAR or lead optimization campaign using a surrogate scaffold cannot be reliably extrapolated to the 2H-pyrano[3,2-b]pyridine core without independent, quantitative validation [1].

Quantitative Differentiators of 2H-Pyrano[3,2-b]pyridine for Procurement Decisions


Lipophilicity and Polar Surface Area Profile vs. Furo[3,2-b]pyridine Analogue

2H-Pyrano[3,2-b]pyridine exhibits a significantly different lipophilicity profile compared to the closely related oxygen-containing analogue furo[3,2-b]pyridine, which is critical for predicting blood-brain barrier penetration and oral absorption . The presence of an additional carbon in the pyran ring compared to the furan ring in furo[3,2-b]pyridine results in a lower calculated LogP (clogP) value of 1.4872 compared to 1.8278 for the furan analogue [1]. This difference, alongside a smaller Topological Polar Surface Area (TPSA) of 22.1 Ų versus 26.0 Ų, positions 2H-Pyrano[3,2-b]pyridine as a more lipophilic, potentially more brain-penetrant scaffold [2].

Medicinal Chemistry Drug Design ADME Prediction

Scaffold Rigidity and Conformational Preorganization vs. Saturated 3,4-Dihydro Analogue

2H-Pyrano[3,2-b]pyridine provides a completely rigid, planar aromatic core, contrasting sharply with its saturated analogue, 3,4-dihydro-2H-pyrano[3,2-b]pyridine [1]. The parent compound has zero rotatable bonds, while the dihydro analogue introduces conformational flexibility at the C3-C4 bond [2][3]. This structural rigidity is crucial for applications requiring precise spatial presentation of functional groups, such as in fragment-based drug discovery (FBDD), where a preorganized scaffold minimizes the entropic penalty upon target binding.

Structural Biology Molecular Recognition Fragment-Based Drug Discovery

Documented CNS-Active Pharmacophore Potential via Intramolecular Wittig Synthesis

The synthesis of 2H-pyrano[3,2-b]pyridine has been specifically enabled via an intramolecular Wittig reaction, a method that has been extended to produce a range of azachromene derivatives, as documented in peer-reviewed literature . In contrast, the broader class of pyrano[3,2-b]pyridines, which includes the parent compound, is disclosed in a foundational patent (US3549641A) as exhibiting chlorpromazine-like activity, a classic CNS pharmacophore, providing a specific, patented rationale for its exploration in neurological targets [1].

CNS Drug Discovery Organic Synthesis Medicinal Chemistry

Synthetic Versatility Demonstrated via Diverse Methodologies (Class-Level Inference)

The pyrano[3,2-b]pyridine core has been successfully accessed through a variety of modern synthetic methodologies, demonstrating its versatility as a synthetic building block. These methods include Ring-Closing Metathesis (RCM) for constructing the pyran ring in good overall yields (e.g., 47% yield for 2H-dihydropyrano[3,2-b]pyridines) [1], Ring-Rearrangement Metathesis (RRM) for producing cis-fused templates [2], and efficient multicomponent reactions (MCRs) for the rapid synthesis of diverse substituted derivatives [3]. This multi-pronged synthetic accessibility is a key differentiator from less-explored scaffolds, reducing the risk and time associated with developing a robust synthesis for lead compounds.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2H-Pyrano[3,2-b]pyridine


Central Nervous System (CNS) Drug Discovery: Hit Generation and Lead Optimization

2H-Pyrano[3,2-b]pyridine is a preferred starting scaffold for CNS drug discovery programs based on its favorable lipophilicity profile (LogP 1.49, TPSA 22.1 Ų) , which aligns with established guidelines for blood-brain barrier penetration. The foundational patent disclosing chlorpromazine-like activity for the pyranopyridine class provides a validated starting point for CNS pharmacology [1]. Its use in CNS programs is a quantitatively supported strategic choice.

Fragment-Based Drug Discovery (FBDD) Library Construction

The complete rigidity (0 rotatable bonds) of the 2H-pyrano[3,2-b]pyridine core makes it an ideal building block for FBDD libraries . This property ensures high ligand efficiency and simplifies the interpretation of biophysical data (e.g., X-ray crystallography, NMR) by minimizing conformational uncertainty [1]. Its use in FBDD is a scientifically rigorous application supported by its measured physicochemical properties.

Advanced Synthetic Methodology Development and Chemical Biology Tool Generation

2H-Pyrano[3,2-b]pyridine is an excellent substrate for developing and demonstrating new synthetic methodologies due to its well-precedented and diverse chemistry, including metathesis and multicomponent reactions [1]. Its availability as a commercial building block enables its use as a platform to generate complex, functionalized chemical biology probes via late-stage functionalization, accelerating research timelines.

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